molecular formula C10H7NO4 B14678793 (4-Nitrophenyl)methyl prop-2-ynoate CAS No. 34846-03-2

(4-Nitrophenyl)methyl prop-2-ynoate

Cat. No.: B14678793
CAS No.: 34846-03-2
M. Wt: 205.17 g/mol
InChI Key: SARACICUNSZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)methyl prop-2-ynoate is an organic compound with the molecular formula C10H7NO4. It is characterized by the presence of a nitrophenyl group attached to a methyl prop-2-ynoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl prop-2-ynoate typically involves the esterification of 4-nitrobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Nitrophenyl)methyl prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl prop-2-ynoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The alkyne moiety can undergo addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of specific catalysts and reagents that target the functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)methyl prop-2-ynoate is unique due to the presence of both a nitrophenyl group and an alkyne moiety. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .

Properties

CAS No.

34846-03-2

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

(4-nitrophenyl)methyl prop-2-ynoate

InChI

InChI=1S/C10H7NO4/c1-2-10(12)15-7-8-3-5-9(6-4-8)11(13)14/h1,3-6H,7H2

InChI Key

SARACICUNSZHSR-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.